5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural elements of furan and thiophene rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the thiophene ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of the furan and thiophene rings: The coupling of the furan and thiophene rings can be achieved through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated thiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiophene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential antithrombotic activity may be due to its ability to inhibit certain enzymes involved in the coagulation cascade, such as thrombin or factor Xa . The presence of the furan and thiophene rings may also contribute to its ability to interact with various biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide: Unique due to the combination of furan and thiophene rings.
Furan derivatives: Known for their antimicrobial and antifungal activities.
Thiophene derivatives:
Uniqueness
The uniqueness of this compound lies in its combination of the furan and thiophene rings, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSWFNCWRCCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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